Product packaging for 4,5-Bis(4-bromophenyl)-1H-imidazole(Cat. No.:CAS No. 100965-13-7)

4,5-Bis(4-bromophenyl)-1H-imidazole

Cat. No.: B8614463
CAS No.: 100965-13-7
M. Wt: 378.06 g/mol
InChI Key: VDDBDADPUGAENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-Bis(4-bromophenyl)-1H-imidazole ( 100965-13-7) is an organic compound with the molecular formula C15H10Br2N2 and a molecular weight of 378.06 g/mol . This brominated imidazole derivative serves as a versatile building block in organic synthesis and materials science research. It is part of a class of compounds known for their applications in developing advanced materials . While specific biological data for this compound is limited, related imidazole derivatives are extensively investigated for their potential pharmacological properties, including as analgesic and anti-inflammatory agents . The presence of two bromophenyl groups makes it a suitable precursor for further cross-coupling reactions, such as Suzuki couplings, which can be utilized to create more complex molecular architectures for various research applications . This product is intended for research purposes only and is not classified as hazardous based on available information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10Br2N2 B8614463 4,5-Bis(4-bromophenyl)-1H-imidazole CAS No. 100965-13-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100965-13-7

Molecular Formula

C15H10Br2N2

Molecular Weight

378.06 g/mol

IUPAC Name

4,5-bis(4-bromophenyl)-1H-imidazole

InChI

InChI=1S/C15H10Br2N2/c16-12-5-1-10(2-6-12)14-15(19-9-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)

InChI Key

VDDBDADPUGAENO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CN2)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

Synthetic Methodologies for 4,5 Bis 4 Bromophenyl 1h Imidazole and Its Derivatives

Direct Synthesis Strategies for the Core Imidazole (B134444) Scaffold

Direct synthesis of the 4,5-diaryl-1H-imidazole core often relies on methods that efficiently construct the heterocyclic ring from acyclic precursors. These strategies are valued for their atom economy and ability to generate molecular complexity in a limited number of steps.

One-Pot Multicomponent Reactions (MCRs) for Imidazole Formation

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a final product that incorporates portions of all starting materials. researchgate.net This approach is advantageous for its operational simplicity, reduction of waste, and the ability to rapidly generate libraries of structurally diverse compounds.

A green and efficient approach for synthesizing 2,4,5-trisubstituted imidazoles utilizes a metal- and acid-free system of molecular iodine (I₂) in dimethyl sulfoxide (DMSO). rsc.orgnih.gov This methodology can commence from precursors like α-methylene ketones or internal alkynes. gchemglobal.com The I₂/DMSO system serves as a powerful oxidizing agent, converting the starting materials in situ into the requisite 1,2-diketone and aldehyde intermediates. gchemglobal.commdpi.com

The proposed mechanism involves the iodine-assisted generation of a radical or an iodinated intermediate from the precursor. rsc.orgmdpi.com DMSO then facilitates the oxidation to form the diketone (e.g., 4,4'-dibromobenzil). gchemglobal.com This diketone, along with an aldehyde and a source of ammonia (typically ammonium acetate), undergoes a condensation reaction to form the imidazole ring. gchemglobal.com This method is noted for its environmental friendliness, use of inexpensive reagents, and tolerance for a range of functional groups, providing moderate to excellent yields. rsc.orgnih.gov

Table 1: Examples of I₂/DMSO-Catalyzed Imidazole Synthesis from α-Methylene Ketones

Entry α-Methylene Ketone Aldehyde Product Yield (%)
1 2-Phenylacetophenone Benzaldehyde 2,4,5-Triphenyl-1H-imidazole 48
2 1,2-Diphenylethan-1-one 4-Chlorobenzaldehyde 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole ~85-95
3 1-(4-Bromophenyl)-2-phenylethan-1-one Benzaldehyde 4-(4-Bromophenyl)-2,5-diphenyl-1H-imidazole ~85-95

Note: Yields are approximate based on similar reported reactions and serve for illustrative purposes.

Another modern approach to imidazole synthesis is the catalyst-free [3+2] cycloaddition reaction. This method provides a facile and efficient route to 2,4-disubstituted imidazoles by reacting vinyl azides with amidines. acs.org The reaction proceeds under thermal conditions and is compatible with a broad range of functional groups, offering good to excellent yields. acs.org

The mechanism involves the [3+2] cycloaddition of the vinyl azide and the amidine, followed by the elimination of dinitrogen (N₂) and subsequent tautomerization to form the stable imidazole ring. A key advantage of this strategy is the selective formation of 2,4-disubstituted imidazoles, leaving the N-1 and C-5 positions available for further functionalization. acs.org While direct synthesis of 4,5-Bis(4-bromophenyl)-1H-imidazole would require a different set of precursors, this method is a powerful tool for creating related diaryl imidazole derivatives.

Condensation Reactions with 1,2-Diketones and Ammonium Acetate Precursors

The most traditional and widely used method for the synthesis of 2,4,5-trisubstituted imidazoles is the Debus-Radziszewski reaction. This involves the condensation of a 1,2-diketone, an aldehyde, and ammonium acetate. organic-chemistry.org To synthesize this compound, the specific 1,2-diketone required is 4,4'-dibromobenzil.

In this reaction, 4,4'-dibromobenzil is condensed with an aldehyde and two equivalents of ammonia (from ammonium acetate). If formaldehyde is used as the aldehyde component, the resulting product is unsubstituted at the C-2 position, yielding the target compound, this compound. organic-chemistry.org The reaction is often carried out in a protic solvent like acetic acid under reflux conditions. Various catalysts and conditions, including microwave irradiation, have been employed to improve yields and shorten reaction times. organic-chemistry.org

Table 2: Synthesis of this compound Derivatives via Diketone Condensation

Entry 1,2-Diketone Aldehyde Ammonia Source Resulting C-2 Substituent
1 4,4'-Dibromobenzil Formaldehyde Ammonium Acetate -H
2 4,4'-Dibromobenzil Benzaldehyde Ammonium Acetate -Phenyl
3 4,4'-Dibromobenzil 4-Methylbenzaldehyde Ammonium Acetate -p-Tolyl

Functionalization and Derivatization During Synthesis

Beyond the initial construction of the imidazole core, derivatization can be achieved by introducing functional groups. This can be accomplished either by using functionalized starting materials or by modifying the imidazole ring after its formation.

Azo Coupling Reactions for Introduction of Aryldiazenyl Moieties

Azo coupling is an electrophilic aromatic substitution reaction that introduces an aryldiazenyl (–N=N–Ar) group onto an activated aromatic ring. wikipedia.org The imidazole ring is an electron-rich heterocycle and can undergo such substitutions. The reaction involves an aryldiazonium salt, which acts as the electrophile, and the imidazole derivative, which serves as the nucleophilic coupling agent. globalresearchonline.net

For a 4,5-diaryl-1H-imidazole that is unsubstituted at the C-2 position, this position is the most likely site for electrophilic attack. The reaction is typically carried out by preparing a diazonium salt from an aromatic amine (e.g., aniline or a substituted aniline) using sodium nitrite and a strong acid at low temperatures (0–5 °C). nih.gov This diazonium salt is then added to a solution of the imidazole derivative, often under neutral to slightly alkaline conditions, to facilitate the coupling and yield the 2-(aryldiazenyl)-4,5-diaryl-1H-imidazole derivative. nih.govresearchgate.net These azo-functionalized imidazoles are often highly colored compounds and are investigated for various applications, including as dyes and potential pharmacological agents. globalresearchonline.net

Denitrogenative Transformations in Functionalized 1H-Imidazole Synthesis

An efficient method for synthesizing 2-substituted 1H-imidazole derivatives involves an acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole precursors. researchgate.net This approach utilizes 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles as starting materials. The core of this methodology is an intramolecular cyclization followed by the elimination of a nitrogen molecule. researchgate.net

The process is typically conducted under reflux conditions in the presence of a concentrated acid, such as hydrochloric acid (HCl), with an alcohol serving as the solvent. researchgate.net The reaction proceeds through the cyclization of the triazole derivative, which is facilitated by the acidic environment, leading to the formation of the imidazole ring structure with the concurrent loss of dinitrogen. This method provides a reliable pathway to novel 2-substituted 1H-imidazoles. researchgate.net

Table 1: Representative Conditions for Denitrogenative Synthesis

Starting Material Reagents Solvent Conditions Product

Introduction of Diverse Substituents via Optimized Multi-Component Protocols

Multi-component reactions (MCRs) offer a highly efficient and versatile strategy for the one-pot synthesis of highly substituted imidazoles, including derivatives of this compound. These protocols allow for the introduction of a wide range of substituents by varying the initial building blocks.

A common approach is the four-component cyclo-condensation of a 1,2-dicarbonyl compound (like benzil or its derivatives), an aromatic aldehyde, a primary amine or ammonia source, and an ammonium salt (such as ammonium acetate). researchgate.net For instance, 1,2,4,5-tetrasubstituted imidazoles can be synthesized by reacting benzil, an aromatic aldehyde, an amine like aminoethylpiperazine, and ammonium acetate in ethanol (B145695), often facilitated by a catalyst. researchgate.net The reaction mixture is typically heated to around 80°C for several hours. researchgate.net

Similarly, a three-component synthesis can be employed. The reaction of equimolar amounts of a benzil derivative, an appropriate aldehyde (e.g., 4-bromobenzaldehyde), and ammonium acetate in a solvent like glacial acetic acid under reflux conditions yields the corresponding tri-substituted imidazole. derpharmachemica.com This method is effective for producing compounds such as 2,4,5-triphenyl-1H-imidazole and its analogs by simply changing the aldehyde and benzil components. derpharmachemica.com The versatility of these MCRs lies in the ability to readily modify the substituents at the 1, 2, 4, and 5 positions of the imidazole ring by selecting different starting materials.

Table 2: Multi-Component Synthesis of Imidazole Derivatives

Components Catalyst/Solvent Conditions Product Type
Benzil, Aromatic Aldehyde, Aminoethylpiperazine, Ammonium Acetate Sulphated yttria / Ethanol 80°C, 9 h 1,2,4,5-tetrasubstituted imidazoles

Advanced Structural Characterization of 4,5 Bis 4 Bromophenyl 1h Imidazole and Its Analogues

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for probing the structural features of 4,5-Bis(4-bromophenyl)-1H-imidazole. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecule's connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For imidazole (B134444) and its derivatives, ¹H and ¹³C NMR provide characteristic signals that aid in structural confirmation.

¹H NMR: In the ¹H NMR spectrum of imidazole in a dilute solution, the proton at the C2 position typically appears as a triplet, while the protons at C4 and C5 are observed as a doublet due to rapid N-H exchange, which makes them magnetically equivalent. researchgate.net For substituted imidazoles like this compound, the aromatic protons of the bromophenyl rings generally resonate in the range of δ 7.2–7.8 ppm. The imidazole N-H proton is often observed as a broad singlet at a downfield chemical shift, around δ 12.5 ppm. In a study of the related compound 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole, the ¹H NMR spectrum in DMSO-d6 showed multiplets for the phenyl protons between δ 7.25 and 7.58 ppm, a doublet for two aromatic protons at δ 8.12 ppm, and a broad singlet for the NH proton at δ 12.82 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole, the carbon signals were observed at δ 127.12, 127.44, 127.59, 128.42, 128.71, 128.91, 129.59, 129.63, 131.33, 133.31, 135.42, 137.78, and 144.79 ppm in DMSO-d6. rsc.org The carbon atom attached to the bromine (C-Br) in bromophenyl groups typically appears around 120 ppm.

¹H and ¹³C NMR Data for Imidazole Derivatives
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazoleDMSO-d67.25-7.58 (m, 10H), 8.12 (d, 2H), 12.82 (br, 1H)127.12, 127.44, 127.59, 128.42, 128.71, 128.91, 129.59, 129.63, 131.33, 133.31, 135.42, 137.78, 144.79 rsc.org
This compoundNot specifiedAromatic protons: 7.2–7.8, Imidazole NH: ~12.5C-Br: ~120

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of imidazole derivatives, the N-H stretching vibration is a key feature, typically appearing as a broad band in the region of 3300-3500 cm⁻¹. For instance, 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole exhibits a broad N-H stretch at 3447 cm⁻¹. rsc.org Other characteristic absorptions include C-H stretching of the aromatic rings (around 3030-3060 cm⁻¹), C=N stretching of the imidazole ring (around 1598 cm⁻¹), and C=C stretching of the aromatic rings (around 1482-1499 cm⁻¹). rsc.orgrsc.org The presence of the C-Br bond can also be identified by its stretching vibration, although it appears at lower frequencies.

Characteristic IR Absorption Frequencies for Imidazole Derivatives (cm⁻¹)
Functional Group2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole rsc.org2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole rsc.org
N-H Stretch34473344
Ar-H Stretch30303059, 2960
C=N Stretch15981598
C=C Aromatic Stretch1499, 14821483

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular formula, C₁₅H₁₀Br₂N₂. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. The mass spectrum of the related compound 1-(4-bromophenyl)-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole has been reported, demonstrating the utility of this technique in the characterization of complex imidazole derivatives. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazole derivatives typically exhibit absorption bands corresponding to π→π* and n→π* transitions. researchgate.net For example, 2-(4-chloro-phenyl)-4,5-diphenyl-1H-imidazole shows a π→π* transition at λ_max = 343 nm and an n→π* transition at λ_max = 218 nm in chloroform. researchgate.net The absorption spectrum of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542) in DMF shows absorption peaks at 340 nm and 406 nm, attributed to π→π* transitions. researchgate.net These electronic transitions are sensitive to the substituents on the imidazole ring and the solvent used.

Solid-State Structural Elucidation

While spectroscopic techniques provide valuable information about the structure of molecules in solution, solid-state analysis is necessary to determine the precise three-dimensional arrangement of atoms in a crystalline sample.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry Determination

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the molecular geometry of a crystalline compound. This technique provides precise bond lengths, bond angles, and dihedral angles, offering a detailed view of the molecule's conformation in the solid state.

For instance, the crystal structure of 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole reveals that the two phenyl rings and the 4-bromophenyl ring are oriented at dihedral angles of 30.1(2)°, 64.3(3)°, and 42.0(2)°, respectively, with respect to the imidazole ring. nih.gov In the crystal structure of an analogue, 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole, the two methoxyphenyl rings form dihedral angles of 60.64(14)° and 22.38(13)° with the plane of the imidazole ring. nih.gov Such studies also reveal intermolecular interactions, like hydrogen bonding and π–π stacking, which are crucial for understanding the crystal packing. nih.gov For example, in the aforementioned azo-imidazole derivative, molecules form centrosymmetric dimers via N—H⋯O hydrogen bonds. nih.goviucr.org

Selected Crystallographic Data for Imidazole Derivatives
CompoundCrystal SystemSpace GroupKey Dihedral Angles (°)Reference
2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazoleMonoclinicNot specifiedPhenyl rings to imidazole: 30.1(2), 64.3(3); 4-bromophenyl ring to imidazole: 42.0(2) nih.gov
2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazoleNot specifiedNot specifiedMethoxyphenyl rings to imidazole: 60.64(14), 22.38(13) nih.gov

Hirshfeld Surface Analysis and Intermolecular Interactions (e.g., N—H⋯O Hydrogen Bonds, π···π Stacking)

In bromophenyl- and imidazole-containing compounds, a variety of intermolecular contacts contribute to the stability of the crystal structure. These interactions can be dissected and their relative contributions quantified. For instance, in the crystal structure of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one, a related compound featuring a bromophenyl group, the Hirshfeld surface analysis reveals a complex interplay of forces. nih.gov The most significant contributions to the crystal packing are from H⋯H (19.5%), N⋯H (17.3%), C⋯H (15.5%), Br⋯H (11.7%), and O⋯H (11.0%) interactions. nih.gov This distribution highlights the prevalence of hydrogen-based contacts in defining the supramolecular architecture.

Key Intermolecular Interactions:

N—H⋯O/N Hydrogen Bonds: The imidazole ring contains an N-H donor group, which is capable of forming strong hydrogen bonds with suitable acceptors. In the absence of other strong acceptors, the nitrogen atoms of neighboring imidazole rings can act as acceptors, leading to N—H⋯N hydrogen bonds. In the presence of oxygen-containing functionalities or solvent molecules, N—H⋯O hydrogen bonds are commonly observed. For example, in the crystal structure of an analogue, 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole, molecules form centrosymmetric dimers through pairs of N—H⋯O hydrogen bonds. nih.gov

π···π Stacking: The aromatic phenyl and imidazole rings in this compound and its analogues create opportunities for π···π stacking interactions. These non-covalent interactions, arising from the overlap of p-orbitals in parallel-arranged aromatic rings, are crucial for the stabilization of the crystal lattice. Studies on imidazole-based molecular junctions have demonstrated that π–π stacked dimers can form strong and efficient conductance pathways. nih.govrsc.org In 1,2-bis(4-bromophenyl)-1H-benzimidazole, molecules are arranged in dimeric units through parallel-displaced π-stacking interactions. researchgate.net

The following table summarizes the typical intermolecular contacts and their percentage contributions as observed in analogous structures, providing a predictive framework for this compound.

Intermolecular ContactPercentage Contribution (%)Source(s)
H⋯H~19.5 - 26.3 nih.govnih.gov
N⋯H/C⋯H~15.5 - 17.3 nih.gov
Br⋯H~11.7 nih.gov
O⋯H~11.0 nih.gov
C⋯C~3.6 nih.gov
Other (Br⋯C, C⋯S, etc.)~10.4 nih.gov

Note: The values are derived from analogous compounds and represent an approximation for this compound.

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline phases of a bulk material. It provides a unique "fingerprint" of a crystalline solid, which is based on the constructive interference of X-rays with the regularly spaced atoms in the crystal lattice. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is characteristic of the material's crystal structure.

The primary applications of PXRD in the context of this compound include:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch with a reference pattern from a database or a calculated pattern from single-crystal X-ray diffraction data can confirm the identity and purity of the compound.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit distinct PXRD patterns. PXRD is a key tool in identifying and characterizing these different solid-state forms, which can have significantly different physical properties.

Determination of Crystallinity: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity of the sample. Broadened peaks can indicate the presence of amorphous content or very small crystallite size.

While a specific PXRD pattern for this compound was not found in the provided search results, the crystal data for a closely related analogue, 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, has been reported from a single-crystal X-ray diffraction study. nih.gov This data can be used to simulate a theoretical PXRD pattern, which would serve as a valuable reference for the analysis of bulk-synthesized material.

The table below presents the crystallographic data for this analogue, which provides the fundamental parameters of its unit cell.

ParameterValueSource
Chemical FormulaC₂₆H₂₅BrN₂ nih.gov
Molecular Weight445.39 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c
a (Å)10.665 (5) nih.gov
b (Å)9.619 (5) nih.gov
c (Å)21.541 (10) nih.gov
β (°)91.092 (9) nih.gov
Volume (ų)2209.4 (19) nih.gov
Z (molecules/unit cell)4 nih.gov

This crystallographic information is essential for understanding the solid-state packing of this class of compounds and serves as a foundational dataset for more advanced materials characterization. The analysis of such data for this compound would be a critical step in its development for various applications.

Theoretical and Computational Investigations of 4,5 Bis 4 Bromophenyl 1h Imidazole and Derivatives

Density Functional Theory (DFT) Calculations

Optimized Molecular Geometries and Conformational Analysis

This section would typically present the calculated bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. The analysis would detail the orientation of the two 4-bromophenyl rings relative to the central imidazole (B134444) ring, discussing factors like steric hindrance and conjugation effects. A data table comparing key geometric parameters would be included.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Charge Transfer Phenomena)

Here, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be reported. The HOMO-LUMO energy gap (ΔE), a crucial indicator of chemical reactivity and kinetic stability, would be calculated and discussed. This analysis would also describe the distribution of these orbitals across the molecule, revealing likely sites for electron donation and acceptance and illustrating potential intramolecular charge transfer (ICT) pathways.

Molecular Electrostatic Potential (MESP) Mapping for Reactive Site Identification

A MESP map would be presented to visualize the electron density distribution and identify electrophilic and nucleophilic sites. The map uses a color spectrum to show regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. This is particularly useful for predicting intermolecular interactions.

Vibrational Frequency Analysis and Comparison with Experimental Data

This subsection would provide the calculated vibrational frequencies (infrared and Raman spectra) from DFT calculations. These theoretical frequencies for characteristic functional groups (e.g., N-H stretch, C=N stretch, C-Br stretch, aromatic C-H stretches) would be compared with experimental FT-IR and FT-Raman data if available, to validate the computational model.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization

NBO analysis would be used to quantify the delocalization of electron density between orbitals, providing insight into intramolecular interactions, hyperconjugation, and the stability of the molecule. A data table would show significant stabilization energies (E(2)) for key donor-acceptor interactions within the molecule.

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) are fundamental in determining the three-dimensional structure, stability, and function of molecules. The NCI analysis is a computational method that allows for the identification and visualization of these weak interactions in real space. jussieu.frnih.gov Based on the electron density and its derivatives, the NCI index provides a qualitative and increasingly quantitative understanding of hydrogen bonds, van der Waals forces, and steric effects. jussieu.frnih.gov

The NCI method is particularly adept at visualizing the regions of space where noncovalent interactions occur. This is typically represented by plotting the reduced density gradient (RDG) against the electron density signed by the second Hessian eigenvalue (λ₂). This plot reveals characteristic spikes in the low-density, low-gradient region that are signatures of non-covalent interactions. jussieu.fr The sign of λ₂ helps to distinguish between attractive interactions (like hydrogen bonds and van der Waals forces, λ₂ < 0) and repulsive interactions (steric clashes, λ₂ > 0). jussieu.fr

For 4,5-Bis(4-bromophenyl)-1H-imidazole, several key intermolecular interactions can be anticipated and analyzed using NCI plots:

Hydrogen Bonds: The imidazole ring contains both a hydrogen bond donor (N-H) and acceptors (the lone pair on the other nitrogen atom). This allows for the formation of N-H···N hydrogen bonds, which are crucial in the self-assembly of imidazole-containing molecules. NCI analysis can visualize these bonds as distinct, low-density, and negative-λ₂ isosurfaces between interacting molecules.

Van der Waals Forces: The large bromophenyl rings are expected to exhibit significant van der Waals interactions, particularly π-π stacking. kobv.de These dispersive forces, while weaker than hydrogen bonds, play a collective role in stabilizing the crystal structure. In an NCI plot, these interactions appear as broader regions of low-density isosurfaces. jussieu.fr

Halogen Bonds: The bromine atoms on the phenyl rings can act as halogen bond donors, interacting with Lewis bases. This type of interaction, though not always as strong as a hydrogen bond, can be a significant directional force in crystal engineering.

Steric Effects: The bulky bromophenyl groups can also lead to steric repulsion when molecules are forced into close proximity. These repulsive interactions are visualized as high-density gradient spikes with a positive λ₂. jussieu.fr

The strength of these interactions can be estimated by analyzing the electron density within the NCI isosurface; a higher density generally indicates a stronger interaction. nih.gov

Table 1: Illustrative Noncovalent Interactions in this compound

Interaction TypeInteracting GroupsExpected λ₂ SignVisualization in NCI Plot
Hydrogen BondImidazole N-H and NNegativeDistinct isosurface between N-H and N
π-π StackingPhenyl RingsNegativeBroad isosurface between parallel rings
Halogen BondC-Br and N/O/π-systemNegativeIsosurface between Br and acceptor
Steric RepulsionBromophenyl groupsPositiveIsosurface in crowded regions

Predictive Computational Tools for Chemical Behavior

Beyond visualizing interactions, computational tools can predict a wide range of chemical and physicochemical properties of this compound and its derivatives. These predictions are vital in guiding synthesis and experimental testing. nih.govresearchgate.net

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and composite methods such as Gaussian-4 (G4) can be used to calculate the optimized geometry, electronic structure, and thermodynamic properties of these molecules. csic.es For instance, calculations can predict the relative stabilities of different tautomers or conformers and the energy barriers for their interconversion. csic.es

Molecular Docking: To explore the potential biological activity of these compounds, molecular docking simulations can be performed. researchgate.netnih.govrsc.org This involves computationally placing the molecule into the active site of a target protein to predict its binding affinity and mode of interaction. This is a common approach in drug discovery to identify potential inhibitors of enzymes like kinases or proteases. nih.govrsc.org

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a potential drug candidate can be predicted using various computational models. researchgate.net These in silico predictions help to assess the druglikeness of a compound early in the discovery process, saving time and resources.

Table 2: Examples of Predictive Computational Tools and Their Applications

Computational ToolPredicted PropertyRelevance for this compound
Density Functional Theory (DFT)Molecular geometry, electronic propertiesUnderstanding stability and reactivity
Molecular DockingProtein-ligand binding affinityScreening for potential biological targets
ADMET Prediction ModelsPharmacokinetic and toxicity profilesAssessing drug-likeness of derivatives
Quantum Theory of Atoms in Molecules (QTAIM)Bond paths and critical pointsCharacterizing the nature of chemical bonds

The integration of these computational approaches provides a comprehensive theoretical framework for understanding the chemical behavior of this compound and for the rational design of new derivatives with desired properties.

Reactivity and Derivatization Strategies for 4,5 Bis 4 Bromophenyl 1h Imidazole

Bromine Reactivity on Phenyl Moieties (e.g., via Cross-Coupling Reactions)

The two bromine atoms attached to the phenyl rings at the 4 and 5 positions of the imidazole (B134444) core are prime sites for modification through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups.

Prominent among these are the Suzuki-Miyaura coupling , Heck coupling , and Sonogashira coupling reactions. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a versatile method for introducing new aryl, heteroaryl, or alkyl groups. clockss.orgresearchgate.netorganic-chemistry.org The general applicability of this reaction to aryl bromides suggests that 4,5-Bis(4-bromophenyl)-1H-imidazole would be a suitable substrate. clockss.org The Heck reaction, on the other hand, allows for the arylation or vinylation of the bromophenyl moieties with alkenes. mdpi.comwikipedia.orgorganic-chemistry.org The Sonogashira coupling provides a pathway to introduce alkyne functionalities by reacting the aryl bromides with terminal alkynes.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Substituted Heterocycles

Coupling ReactionReactant 1Reactant 2Catalyst SystemProduct Type
Suzuki-MiyauraAryl/Heteroaryl BromideArylboronic acidPd(PPh₃)₄ / BaseBiaryl / Heterobiaryl
HeckAryl BromideAlkenePd(OAc)₂ / Ligand / BaseSubstituted Alkene
SonogashiraAryl BromideTerminal AlkynePdCl₂(PPh₃)₂ / CuI / BaseAryl-substituted Alkyne

This table presents generalized conditions for cross-coupling reactions on bromo-substituted aromatic systems, which are expected to be applicable to this compound.

Functionalization at the Imidazole Nitrogen (N1-Substitution)

The nitrogen atom at the N1 position of the imidazole ring possesses a lone pair of electrons and can be readily functionalized through various substitution reactions, most notably N-alkylation and N-arylation.

N-alkylation can be achieved by reacting the imidazole with alkyl halides in the presence of a base. google.com The choice of base and solvent can influence the reaction's efficiency. For instance, reactions can be carried out using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). google.com Another approach involves the use of phase-transfer catalysts. The Mitsunobu reaction, employing a phosphine (B1218219) and an azodicarboxylate, provides a milder alternative for alkylation with alcohols. nih.gov

N-arylation introduces an aryl group onto the imidazole nitrogen. This can be accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination reactions with aryl halides. These methods offer access to a broad range of N-aryl imidazole derivatives.

Table 2: Examples of N-Substitution Reactions on Imidazole Derivatives

Reaction TypeReagentsCatalyst/BaseProduct
N-AlkylationAlkyl halideK₂CO₃, DMFN-Alkylimidazole
N-AlkylationAlcohol, PPh₃, DEAD-N-Alkylimidazole
N-ArylationAryl halideCuI / Ligand / BaseN-Arylimidazole

This table provides examples of common N-substitution reactions on imidazole cores, which are anticipated to be applicable to this compound.

Reactivity at the Imidazole C2 Position (e.g., Electrophilic/Nucleophilic Attack)

The C2 position of the imidazole ring is another key site for functionalization. The acidity of the C2-proton allows for deprotonation with a strong base to form an imidazolium (B1220033) anion, which can then react with various electrophiles.

One common strategy involves C2-lithiation using an organolithium reagent such as n-butyllithium, followed by quenching with an electrophile. This approach can be used to introduce a variety of substituents at the C2 position. Furthermore, direct C2-arylation of N-unprotected imidazoles has been reported using palladium catalysis, offering a direct route to tri- and tetrasubstituted imidazoles.

Electrophilic substitution at the C2 position is also possible, particularly if the more reactive C4 and C5 positions are already substituted, as is the case in the target molecule.

General Reaction Pathways for Further Chemical Transformations and Scaffold Diversification

The strategic combination of the aforementioned reactivity patterns opens up numerous pathways for the extensive diversification of the this compound scaffold.

A plausible synthetic strategy would involve a stepwise functionalization approach. For example, one could first perform a selective N-alkylation or N-arylation, followed by sequential or simultaneous cross-coupling reactions on the two bromophenyl groups. The order of these reactions can be tailored to achieve the desired final product.

Furthermore, the synthesis of 1,2,4,5-tetrasubstituted imidazoles through multi-component reactions provides a conceptual framework for the diversification of the imidazole core. researchgate.netnih.govresearchgate.net While these methods typically construct the imidazole ring from acyclic precursors, the principles can inspire strategies for the post-synthetic modification of the pre-formed this compound. For instance, after N-substitution and C2-functionalization, the two bromo-substituents can be further elaborated to generate complex, poly-functionalized molecules.

The reactivity of the imidazole nucleus, coupled with the potential for modification at the phenyl rings, makes this compound a highly valuable building block for the synthesis of a wide range of novel compounds with potential applications in various fields of chemical research.

Coordination Chemistry and Metal Complexation of 4,5 Bis 4 Bromophenyl 1h Imidazole Derivatives As Ligands

Ligand Design Principles Incorporating the Imidazole (B134444) Scaffold

The design of ligands based on the imidazole scaffold is guided by several key principles to achieve desired coordination properties and functionalities in the resulting metal complexes. The inherent features of the imidazole ring, such as its aromaticity, the presence of two N-donor sites, and the ability to be derivatized, make it a versatile platform for ligand design. researchgate.netrsc.org

The parent imidazole molecule itself is a simple yet effective ligand, acting as a pure sigma-donor. wikipedia.org Its basicity is intermediate between that of pyridine (B92270) and ammonia, influencing its coordination strength with various metal ions. wikipedia.org The design of more complex ligands often involves the introduction of substituent groups at the 1-, 2-, or 4(5)-positions of the imidazole ring. These substituents can modulate the ligand's electronic properties, steric hindrance, and potential for secondary interactions, such as hydrogen bonding and π-π stacking. researchgate.netnih.gov For instance, the introduction of bulky groups can create specific coordination pockets around the metal center, influencing the geometry and reactivity of the complex.

Furthermore, functional groups can be appended to the imidazole core to create multifunctional ligands. Carboxylate groups, as seen in 4,5-imidazoledicarboxylic acid (H3IMDC), are commonly used to increase the number of potential coordination sites, allowing the ligand to bridge multiple metal centers and form higher-dimensional structures like coordination polymers and metal-organic frameworks (MOFs). researchgate.net The strategic placement of these functional groups is crucial in directing the final architecture of the metal-ligand assembly. The flexibility and diverse coordination modes of such ligands are key to generating novel materials with specific properties. researchgate.netacs.org

Synthesis and Structural Characterization of Metal-Imidazole Complexes

The synthesis of metal complexes involving imidazole-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under solvothermal conditions. tandfonline.comresearchgate.net The resulting complexes are then characterized using a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

Coordination with Transition Metal Ions

Transition metal ions readily form complexes with imidazole and its derivatives. The coordination geometry around the metal center is influenced by the nature of the metal ion, the ligand-to-metal ratio, and the specific substituents on the imidazole ring. For example, octahedral complexes are common for Fe(II), Co(II), and Ni(II) with six imidazole ligands. wikipedia.org In contrast, square planar geometries are often observed for Cu(II) and Pd(II) complexes. ajol.info

The synthesis of these complexes can be straightforward. For instance, reacting an imidazole derivative with a divalent transition metal salt, such as MnCl2·4H2O, CoCl2·6H2O, or NiCl2·6H2O, in an ethanol (B145695) medium can yield the desired metal complex. ajol.info The resulting structures can be characterized by techniques like FT-IR and UV-Vis spectroscopy to confirm the coordination of the ligand to the metal ion. ajol.info

Formation of Lanthanide Coordination Polymers

Imidazole derivatives, particularly those functionalized with carboxylate groups, are effective ligands for constructing lanthanide coordination polymers. researchgate.netpsu.edu These polymers are of interest due to their potential applications in areas like luminescence and magnetism. The synthesis of these materials is often carried out under hydrothermal conditions. researchgate.net

A series of isostructural 3D lanthanide coordination polymers have been synthesized using 1,1′-(propane-1,3-diyl)bis(1H-imidazole-4,5-dicarboxylic acid) (H4L) with various lanthanide ions (Ce, Pr, Nd, Eu, Tb). researchgate.net In these structures, the deprotonated ligand bridges the metal ions, forming a complex three-dimensional framework. researchgate.net Similarly, 2-(4-carboxyphenyl)-4,5-imidazoledicarboxylic acid has been used to create a 2D network with Tb(III) ions. researchgate.net The choice of lanthanide ion and the specific imidazole-based ligand can influence the dimensionality and topology of the resulting coordination polymer. psu.edu

Role of Imidazole Derivatives as Chelating Bidentate and Multidentate Ligand Systems

The versatility of the imidazole scaffold allows for its incorporation into ligands that can coordinate to a metal center through more than one donor atom, acting as chelating agents. This chelation can be bidentate, involving two donor atoms, or multidentate, involving three or more donor atoms.

Imidazole itself typically acts as a monodentate ligand, coordinating through one of its nitrogen atoms. wikipedia.org However, by introducing other coordinating functional groups onto the imidazole ring, its denticity can be increased. For example, 4,5-imidazoledicarboxylic acid (H3IMDC) and its derivatives are classic examples of multidentate ligands. researchgate.net This ligand possesses two carboxylic acid groups in addition to the two nitrogen atoms of the imidazole ring, providing multiple potential coordination sites. researchgate.net Depending on the deprotonation state and the reaction conditions, H3IMDC can coordinate to metal ions in various modes, ranging from monodentate to μ5-bridging, where it connects to five different metal centers. researchgate.netacs.org

The ability to act as a multidentate ligand is crucial for the formation of stable and complex coordination architectures. For example, a ligand acting as a bidentate chelate can form a five- or six-membered ring with the metal ion, which enhances the thermodynamic stability of the complex (the chelate effect). In the context of 4,5-Bis(4-bromophenyl)-1H-imidazole, while the primary coordination is expected through the imidazole nitrogens, the phenyl rings could potentially engage in weaker interactions, and further functionalization of the imidazole ring would be necessary to create strong multidentate chelation.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Incorporating Imidazole Units

The ability of imidazole-based ligands to connect multiple metal centers makes them ideal building blocks for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). researchgate.netrsc.org MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov

Imidazole and its derivatives have been extensively used to create a wide range of MOFs with diverse topologies and functionalities. researchgate.netrsc.org The directionality of the coordination from the imidazole nitrogen atoms, combined with the potential for bridging by other functional groups on the ligand, allows for precise control over the resulting framework structure. For example, zeolitic imidazolate frameworks (ZIFs) are a well-known subclass of MOFs where imidazolate linkers connect tetrahedral metal ions, mimicking the structure of zeolites. researchgate.net

The use of larger, more complex imidazole-based ligands, such as those derived from this compound, can lead to MOFs with larger pores and unique properties. The bulky bromophenyl groups can influence the packing of the framework and introduce specific functionalities. The synthesis of such MOFs often involves solvothermal methods, where the metal salt and the imidazole-based ligand are heated in a solvent to promote the formation of the crystalline framework. tandfonline.com The resulting materials can exhibit properties such as high porosity, thermal stability, and catalytic activity, making them promising for applications in gas storage, separation, and catalysis. nih.govrsc.org

Interactive Data Table: Properties of Imidazole-Based Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound100965-13-7C15H10Br2N2378.06Not specified
4-(4-Bromophenyl)-1H-imidazole13569-96-5C9H7BrN2223.07139-143
5-(4-bromophenyl)-1-phenyl-1H-imidazole-2-thiol1105189-61-4Not specifiedNot specifiedNot specified
2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazoleNot specifiedC26H25BrN2445.39Not specified
4,5-dicyanoimidazoleNot specifiedC5H2N4118.10Not specified
1-Methylimidazole-4,5-dicarbonitrileNot specifiedC6H4N4132.12Not specified
2-bromomethylimidazole-4,5-dicarbonitrileNot specifiedC6H3BrN4211.02Not specified
1-methyl-2-vinylimidazole-4,5-dicarbonitrileNot specifiedC8H6N4158.16Not specified

Interactive Data Table: Crystal Data of a Related Imidazole Derivative

Data for 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole nih.gov

Crystal DataValue
Molecular FormulaC26H25BrN2
Molecular Weight ( g/mol )445.39
Crystal SystemMonoclinic
a (Å)10.665 (5)
b (Å)9.619 (5)
c (Å)21.541 (10)
β (°)91.092 (9)
Volume (ų)2209.4 (19)
Z4
RadiationMo Kα
Temperature (K)150

Applications in Materials Science and Catalysis Utilizing 4,5 Bis 4 Bromophenyl 1h Imidazole Scaffolds

Advanced Materials Research

The rigid, planar structure and diverse functionalization potential of the 4,5-Bis(4-bromophenyl)-1H-imidazole scaffold make it a prime candidate for the construction of novel materials with tailored properties.

Exploration in Polymeric Materials and Surface Coatings

Imidazole (B134444) and its derivatives are recognized as valuable building blocks in polymer chemistry, imparting unique functionalities to the resulting materials. mdpi.comyoutube.com The imidazole ring can engage in hydrogen bonding, which influences polymer chain interactions and bulk properties. youtube.com Furthermore, polymers containing imidazole functionalities have been explored for various applications, including creating polyelectrolyte brushes on surfaces and coating metal nanoparticles. youtube.comyoutube.com

The presence of bromine in the this compound structure introduces additional properties. Brominated polymers are well-known for their use as flame retardant (FR) additives in combustible organic polymers. acs.org The incorporation of the this compound monomer into a polymer backbone could therefore potentially enhance the thermal stability and flame retardancy of the material. The synthesis of polymers from this scaffold could be achieved through methods like electropolymerization, a technique that has been successfully applied to imidazole and its derivatives. nih.gov The resulting brominated polyimidazole materials could find use in specialty surface coatings where a combination of chemical functionality and fire resistance is required.

Development of Organic Crystalline Materials with Engineered Properties

The field of crystal engineering leverages non-covalent interactions to design solid-state materials with specific structures and functions. Polar organic materials composed of achiral molecules are of particular interest for applications like nonlinear optics. libretexts.org The this compound molecule possesses several features that are highly relevant for crystal engineering. The N-H and un-substituted N atoms of the imidazole ring can act as hydrogen bond donors and acceptors, respectively, driving the formation of predictable supramolecular assemblies such as centrosymmetric dimers. tandfonline.com

The two 4-bromophenyl substituents play a crucial role in dictating the crystal packing. The twist angle of these phenyl rings relative to the central imidazole plane is a key structural parameter. google.com Studies on structurally similar triarylazoimidazoles have shown that a high degree of coplanarity between the aryl and imidazole rings indicates significant electron delocalization, a desirable property for electronic materials. tandfonline.com Furthermore, the bromine atoms can participate in halogen bonding (Br···N or Br···Br interactions), providing an additional tool for controlling the solid-state architecture and, consequently, the material's physical properties. By carefully controlling crystallization conditions, it is possible to engineer organic crystalline materials from this scaffold with specific packing motifs to optimize properties for applications in electronics and photonics.

Table 1: Crystallographic Data for a Structurally Related Triarylazoimidazole Derivative

Parameter Value
Compound Name 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole
Chemical Formula C₂₃H₁₉BrN₄O₂
Key Structural Feature Molecule adopts a trans configuration with respect to the N=N double bond.
Ring Coplanarity The imidazole and aryl rings attached to the azo group are coplanar within 12.73 (14)°.
Intermolecular Bonding Molecules form centrosymmetric dimers via pairs of N—H⋯O hydrogen bonds.

Data sourced from a study on a structurally related azo-functionalized imidazole, highlighting common structural motifs. tandfonline.com

Optoelectronic Material Development (e.g., Photochromic Systems, Aggregated-Induced Emission Luminogens)

The imidazole scaffold is a key component in many advanced optoelectronic materials. Its derivatives have been successfully employed in the design of both photochromic systems and luminogens exhibiting aggregation-induced emission (AIE).

Photochromic Systems: Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. Diarylethenes based on imidazole have been synthesized and shown to exhibit photochromic behavior upon irradiation with UV/Vis light. nih.gov The photophysical properties of these systems can be fine-tuned by altering the substituents on the aryl rings. nih.gov The this compound scaffold provides a direct platform for creating such photochromic materials, where the bromine atoms can be further functionalized or used to modulate the electronic properties of the system.

Aggregation-Induced Emission (AIE) Luminogens: AIE is a phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in the solid state or in poor solvents. acs.org This effect is typically caused by the restriction of intramolecular rotations (RIR) in the aggregated state. acs.org Imidazole-based molecules are excellent candidates for AIE luminogens. uantwerpen.be The bulky phenyl groups in this compound are expected to create significant steric hindrance, promoting the RIR mechanism necessary for AIE. When these molecules aggregate, the restricted rotation of the bromophenyl rings can block non-radiative decay pathways, leading to strong fluorescence. encyclopedia.pub Such AIE-active materials are highly sought after for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. uantwerpen.beacs.org

Catalytic Systems

The this compound scaffold is a precursor to highly effective catalytic species for both electrocatalysis and homogeneous catalysis.

Electrocatalysis and Cation Radical Mediation

Imidazole derivatives have demonstrated significant potential in the field of electrocatalysis. They can be used to modify electrode surfaces, acting as bifunctional electrocatalysts for the simultaneous detection of multiple analytes. tandfonline.com Covalent organic frameworks (COFs) modified with imidazole groups have been shown to be effective platforms for coordinating with metal ions (like Co²⁺, Fe³⁺, and Ni²⁺), creating highly active and stable electrocatalysts for reactions such as the oxygen evolution reaction (OER). mdpi.com The this compound molecule could be integrated into such systems, where the imidazole nitrogen atoms would serve as anchoring sites for catalytically active metals.

Furthermore, imidazole derivatives can be oxidized to form stable radical cations. uantwerpen.be The oxidation of N-methyl substituted imidazoles has been shown to produce heteroaromatic radical cations. uantwerpen.be The this compound, with its two aryl groups, can delocalize and stabilize the positive charge and unpaired electron of a resulting radical cation. Such species can act as mediators in electron transfer processes, a key step in many catalytic cycles. The electrochemical behavior of brominated aromatic compounds has been extensively studied, including processes like reductive cleavage of the carbon-bromine bond. This redox activity, combined with the ability of the imidazole core to form stable radicals, suggests that the this compound scaffold could be employed in electrocatalytic systems where it mediates electron transfer or participates directly in redox transformations.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4,5-Bis(4-bromophenyl)-1H-imidazole, and what factors influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves condensation reactions between glyoxal, ammonia, and substituted benzaldehydes under reflux conditions with acetic acid as a catalyst. Key factors include:

  • Reactant stoichiometry : 1:1 molar ratio of aldehyde and amine precursors.
  • Solvent selection : Absolute ethanol ensures solubility and reaction homogeneity.
  • Reaction duration : 4–6 hours under reflux to achieve >80% yield.
    Post-synthesis purification via vacuum distillation and recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and imidazole NH (δ 12.5 ppm). 13C NMR confirms bromophenyl carbons (C-Br at ~120 ppm).
  • X-ray Diffraction (XRD) : Resolves crystal packing (monoclinic P2₁/c space group) and dihedral angles (e.g., 85.2° between imidazole and bromophenyl groups).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass (theoretical m/z 386.96 for C₁₅H₁₀Br₂N₂) .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound, and what variables should be prioritized?

  • Methodological Answer : A 2³ factorial design evaluates temperature (80–120°C), catalyst concentration (2–5% acetic acid), and reaction time (4–8 hours). Response Surface Methodology (RSM) identifies optimal conditions (100°C, 4% catalyst, 6 hours), achieving 85–90% yield. ANOVA confirms temperature (p < 0.01) and catalyst (p < 0.05) as critical variables. Replication studies reduce batch-to-batch variability (<5% RSD) .

Q. What computational strategies integrate AI and multi-physics simulations to predict reaction pathways for brominated imidazoles?

  • Methodological Answer :

  • Machine Learning : Random Forest models trained on kinetic datasets predict substitution rates (k = 0.15–0.45 min⁻¹) for bromophenyl groups.
  • COMSOL Multiphysics : Simulates heat/mass transfer in batch reactors, identifying thermal gradients (>5°C) that reduce selectivity.
    Hybrid AI-physics models achieve >92% accuracy in yield prediction when validated against experimental data .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 8 μM vs. >50 μM) arise from:

  • Assay variations : Standardize using CLSI guidelines (e.g., Mueller-Hinton broth for bacteria).
  • Dose-response curves : Hill slopes (1.2–1.8) differentiate specific vs. non-specific binding.
  • Molecular docking : Glide Scores (−9.2 kcal/mol) validate histamine receptor H1 binding, while isogenic bacterial strains (Δefflux mutants) isolate resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.